

Isogambogenic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Isogambogenic acid*

Cat. No.: *B3030339*

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Abstract

Isogambogenic acid, a natural product isolated from the resin of *Garcinia hanburyi*, has emerged as a compound of significant interest in oncological and angiogenesis research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **isogambogenic acid**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside an exploration of its molecular mechanisms of action, primarily focusing on its anti-angiogenic and pro-autophagic effects. The information is intended to serve as a foundational resource for researchers investigating **isogambogenic acid** as a potential therapeutic agent.

Chemical Structure and Properties

Isogambogenic acid is a caged xanthone derivative with a complex polycyclic structure. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **Isogambogenic Acid**

Property	Value	Source
IUPAC Name	(2E)-4-[(1R,3aS,5S,11R,14aS)-5-(3-methylbut-2-en-1-yl)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-oxo-1-(2-methylprop-1-en-1-yl)-1H,3H-furo[2,3-b:5,4-c']dixanthen-2-yl]-2-methylbut-2-enoic acid	Inferred from structure
CAS Number	887923-47-9	[1]
Molecular Formula	C ₃₈ H ₄₆ O ₈	[1]
Molecular Weight	630.778 g/mol	[1]
SMILES	<chem>CC(=C/C[C@]1(C(=O)O)C[C@H]2--INVALID-LINK--(C)C)OC3=C(C=C4C5=C3O--INVALID-LINK--(C)--INVALID-LINK--C5=O)C4=C2C(=O)C(C(C)C)=O</chem>	Inferred from structure
Appearance	Powder	ChemFaces
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	ChemFaces
Storage	Store at 0°C for short term, -20°C for long term, desiccated.	AOBIOUS

Biological Activity

Isogambogenic acid exhibits potent biological activities, primarily centered around its anti-cancer and anti-angiogenic properties.

Cytotoxicity

Isogambogenic acid has demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 2: Cytotoxicity of **Isogambogenic Acid** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
A549	Non-small cell lung carcinoma	Not specified, but effective	
H460	Non-small cell lung carcinoma	Not specified, but effective	[2]
U87	Glioma	Not specified, but effective	[3]
U251	Glioma	Not specified, but effective	[3]
KKU-100	Cholangiocarcinoma	Not specified, but effective	
KKU-M156	Cholangiocarcinoma	Not specified, but effective	[4]

Anti-Angiogenic Activity

A key mechanism of **isogambogenic acid**'s anti-tumor effect is its ability to inhibit angiogenesis, the formation of new blood vessels. It has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) more effectively than some cancer cells, indicating a targeted anti-angiogenic effect.[5]

Induction of Autophagy

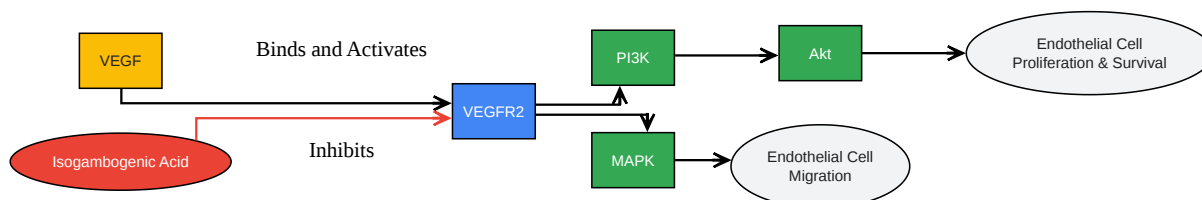
Isogambogenic acid can induce autophagic cell death in cancer cells, a process that is independent of apoptosis.[2][6][7] This is a particularly important finding for cancers that have developed resistance to apoptosis-based therapies.

Signaling Pathways

Isogambogenic acid exerts its biological effects by modulating several key signaling pathways.

Inhibition of VEGFR2 Signaling

Isogambogenic acid inhibits tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] This inhibition disrupts downstream signaling cascades, including the Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

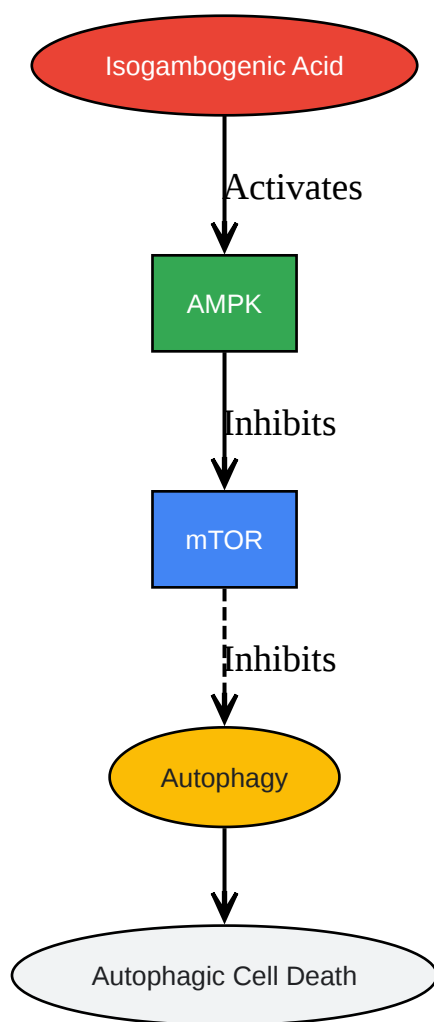


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Figure 1: Inhibition of the VEGFR2 signaling pathway by **isogambogenic acid**.

Induction of Autophagy via AMPK-mTOR Pathway

In glioma cells, **isogambogenic acid** has been shown to induce autophagy by activating the AMPK-mTOR signaling pathway.[3][8] Activation of AMPK leads to the inhibition of mTOR, a key negative regulator of autophagy, thereby promoting the formation of autophagosomes and subsequent cell death.



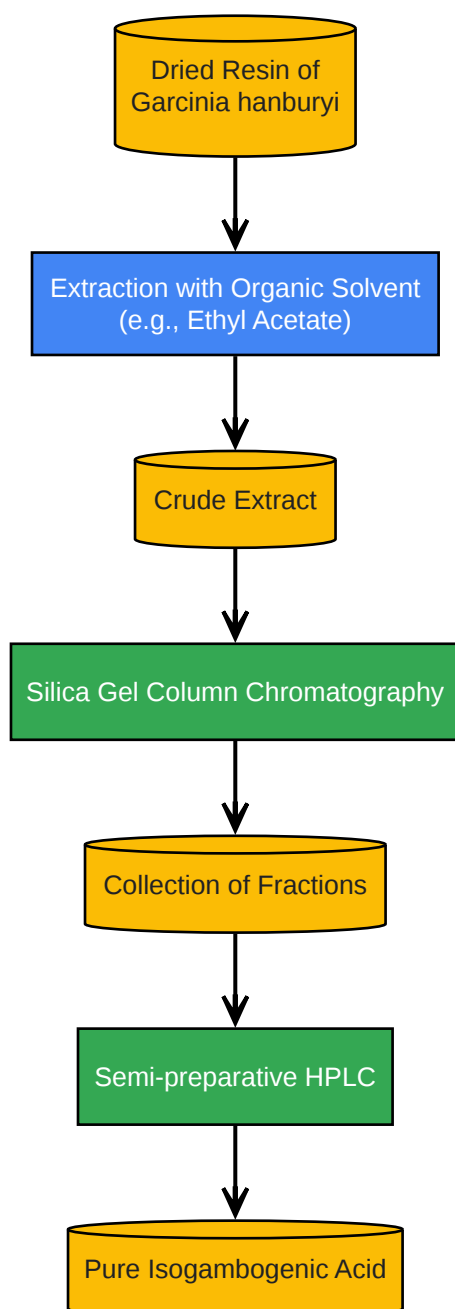
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Figure 2: Induction of autophagy by **isogambogenic acid** via the AMPK-mTOR pathway.

Experimental Protocols

Isolation of Isogambogenic Acid from *Garcinia hanburyi*

The following is a general protocol for the isolation of **isogambogenic acid** and other xanthenes from the resin of *Garcinia hanburyi*, based on common phytochemical extraction and purification techniques.[9]



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Figure 3: General workflow for the isolation of **isogambogenic acid**.

Methodology:

- Extraction: The dried resin of *Garcinia hanburyi* is extracted with an organic solvent such as ethyl acetate.

- **Chromatography:** The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.
- **Purification:** Fractions containing **isogambogenic acid** are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol outlines a common method to assess the anti-angiogenic effects of **isogambogenic acid** on endothelial cells.

Methodology:

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
- **Matrigel Coating:** A 96-well plate is coated with Matrigel and allowed to solidify.
- **Cell Seeding:** HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of **isogambogenic acid**.
- **Incubation:** The plate is incubated to allow for the formation of tube-like structures.
- **Analysis:** The formation of capillary-like structures is observed and quantified using microscopy. A reduction in tube formation in the presence of **isogambogenic acid** indicates anti-angiogenic activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

- **Treatment:** The cells are treated with various concentrations of **isogambogenic acid** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Conclusion

Isogambogenic acid is a promising natural compound with significant anti-cancer and anti-angiogenic properties. Its multifaceted mechanism of action, involving the inhibition of key signaling pathways like VEGFR2 and the induction of autophagy, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding of its chemical and biological characteristics, along with standardized protocols to facilitate future research in this area. Further studies are warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in preclinical and clinical settings.

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